1,2-Cyclohexanediol diacetate, trans-

Catalog No.
S3722827
CAS No.
2396-76-1
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
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1,2-Cyclohexanediol diacetate, trans-

CAS Number

2396-76-1

Product Name

1,2-Cyclohexanediol diacetate, trans-

IUPAC Name

(2-acetyloxycyclohexyl) acetate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3

InChI Key

NSTPWRQTPXJRSP-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCCCC1OC(=O)C

Canonical SMILES

CC(=O)OC1CCCCC1OC(=O)C

The exact mass of the compound 1,2-Cyclohexanediol diacetate, trans- is 200.10485899 g/mol and the complexity rating of the compound is 200. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Cyclohexanediol diacetate, trans- is an organic compound characterized by the presence of two acetoxy groups attached to a cyclohexane ring that contains two hydroxyl groups. Its chemical formula is C10H16O4C_{10}H_{16}O_{4}, and it has a molecular weight of approximately 200.23 g/mol. The compound exists as a stereoisomer of 1,2-cyclohexanediol diacetate, specifically in the trans configuration, which influences its physical and chemical properties significantly compared to its cis counterpart.

Typical for diacetates and alcohols. Notably:

  • Esterification: The compound can be hydrolyzed back to its corresponding diol and acetic acid in the presence of water or under acidic conditions.
  • Oxidative Cleavage: It can be oxidatively cleaved using catalysts such as supported gold nanoparticles to yield various products, including ketones and aldehydes .
  • Nucleophilic Substitution: The acetoxy groups can act as leaving groups in nucleophilic substitution reactions, allowing for further derivatization .

Trans-1,2-cyclohexanediol diacetate can be synthesized through several methods:

  • From Cyclohexene: A common synthetic route involves the oxidation of cyclohexene using hydrogen peroxide in the presence of osmium tetroxide to form trans-1,2-cyclohexanediol, which can then be acetylated using acetic anhydride .
  • Via Epoxides: Another method includes the ring-opening of epoxides followed by acetylation. This approach has been shown to yield high yields of vic-diacetates under specific catalytic conditions .

Trans-1,2-cyclohexanediol diacetate shares structural similarities with several other compounds. Here are some comparisons:

Compound NameStructure TypeUnique Features
Cis-1,2-Cyclohexanediol diacetateStereoisomerDifferent spatial arrangement leading to distinct properties.
1,2-CyclohexanediolDiolLacks acetyl groups; more polar and less hydrophobic than its acetate derivatives.
2-AcetoxycyclohexanolAcetoxy alcoholContains one acetoxy group; different reactivity profile compared to diacetates.
1,3-CyclohexanediolDiolDifferent hydroxyl positioning affects reactivity and physical properties.

Trans-1,2-cyclohexanediol diacetate is unique due to its specific stereochemistry and functional group arrangement, influencing its reactivity and potential applications in organic synthesis compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 07-27-2023

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